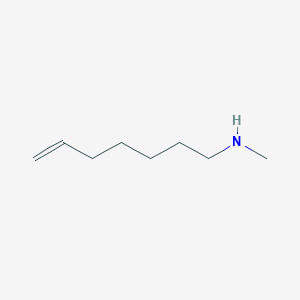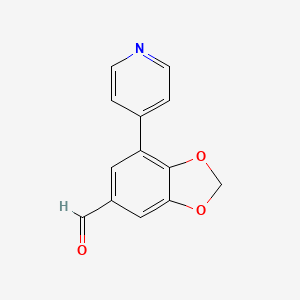
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde” is a complex organic molecule. It likely contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole) and a pyridine ring, which are common structures in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often appear as colorless crystals and have a specific melting and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activities
Research on 7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde and its derivatives has contributed significantly to the synthesis of novel compounds with potential antimicrobial activities. For example, the compound was utilized in the synthesis of 1,2,4-triazoles, which exhibited good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009). This highlights its role in developing new antimicrobial agents.
Photophysical Properties and ICT Effects
The compound's derivatives have also been studied for their photophysical properties and intramolecular charge transfer (ICT) effects. For instance, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde and its counterparts have been synthesized to determine their ICT behavior, comparing the effects of π-spacer and acceptor groups. This research provides insights into tuning chemical structures for targeted photophysical properties (Altinolcek et al., 2021).
Calcium Channel Antagonist Activity
Moreover, the synthesis of novel 1,4-dihydropyridine derivatives incorporating 4-pyrone moieties at the dihydropyridine nucleus, which were synthesized using derivatives of this compound, showed weak calcium channel blocking activity. This suggests potential applications in designing new calcium channel antagonists (Shahrisa et al., 2012).
Catalytic Applications
The compound's derivatives have also found applications as catalysts in chemical reactions. For instance, derivatives synthesized from 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde were used to create efficient catalysts for Suzuki–Miyaura coupling and the allylation of aldehydes. This demonstrates the compound's versatility in facilitating a variety of chemical transformations (Singh et al., 2017).
Fluorescence Studies
Furthermore, studies on the fluorescence of pyrazolo[3,4-b]pyridine derivatives synthesized from heterocyclic orthoaminoaldehyde derivatives have shown that the absorption and emission properties depend on the substituents present. This research opens up possibilities for the application of these compounds in optical and electronic devices (Patil et al., 2010).
作用機序
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s molecular weight (15013) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
It is generally recommended to store similar compounds in a sealed container in a cool, dry place .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-9-5-11(10-1-3-14-4-2-10)13-12(6-9)16-8-17-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFVXGQRDHQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
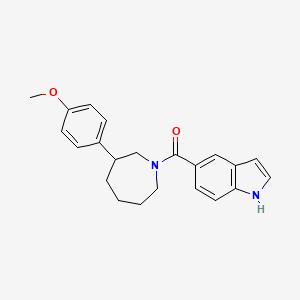
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)
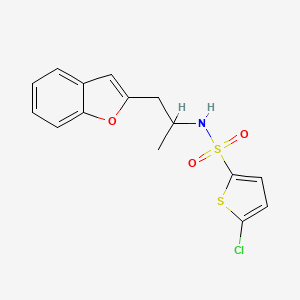
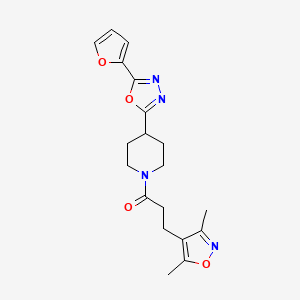
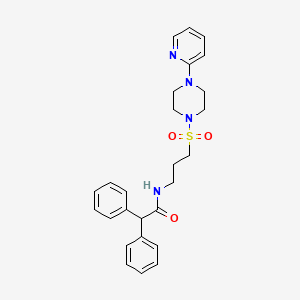


![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
